molecular formula C10H10N2O B3032198 2,3-Dimethyl-2H-indazole-5-carbaldehyde CAS No. 1234615-83-8

2,3-Dimethyl-2H-indazole-5-carbaldehyde

Cat. No. B3032198
CAS RN: 1234615-83-8
M. Wt: 174.20
InChI Key: IZMZVEOGXUEVNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic carbaldehydes is a topic of interest in several papers. For example, the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehyde is discussed, which involves molecular rearrangements and is characterized by 13C NMR spectroscopy . Although this does not directly describe the synthesis of 2,3-Dimethyl-2H-indazole-5-carbaldehyde, the principles of such rearrangements and characterizations could be relevant.

Molecular Structure Analysis

The molecular structure of related compounds is detailed in some papers. For instance, the crystal and molecular structure of a dimethylindium-pyridine-2-carbaldehyde oximate is described, highlighting the coordination of oximate groups to indium atoms and the geometry of the indium centers . While this does not provide information on the indazole derivative , it does offer a perspective on the structural analysis of complex molecules.

Chemical Reactions Analysis

Chemical reactions involving carbaldehydes and their derivatives are explored in the papers. The dimerization of 1H-1,2,3-triazole-5-carbaldehydes to tricyclic bis-hemiaminals is one such reaction, where the effect of temperature and medium polarity on the reaction is examined . This indicates the reactivity of carbaldehyde groups in heterocyclic compounds, which could be extrapolated to the behavior of 2,3-Dimethyl-2H-indazole-5-carbaldehyde under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic carbaldehydes and their derivatives can be inferred from the reactions they undergo. For instance, the use of 5,5'-Dimethyl-3,3'-azoisoxazole for the selective esterification of benzylic alcohols and phenols suggests the reactivity of dimethyl-substituted heterocycles towards esterification under Mitsunobu conditions . This could provide a basis for understanding the reactivity of the dimethyl-indazole derivative.

Scientific Research Applications

  • Molecular Rearrangements in Heterocyclic Chemistry : The study by L'abbé et al. (1990) discusses the interconversion of structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles, which has implications for the synthesis of related carbaldehydes, including 2,3-Dimethyl-2H-indazole-5-carbaldehyde. These findings are significant for understanding molecular rearrangements in heterocyclic compounds (L'abbé et al., 1990).

  • Synthesis and Structural Analysis : Gillon et al. (1983) investigated the synthesis of N,N-disubstituted 2-aminothiazoles, which are structurally related to 2,3-Dimethyl-2H-indazole-5-carbaldehyde. Their work includes a study of the structural features of these compounds, contributing to our understanding of similar heterocyclic carbaldehydes (Gillon et al., 1983).

  • Chemical Synthesis and Applications : The research by Hote and Lokhande (2014) describes the synthesis of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives. This study is relevant because it involves the manipulation of indazole carbaldehydes, closely related to 2,3-Dimethyl-2H-indazole-5-carbaldehyde, and highlights potential applications in the field of medicinal chemistry (Hote & Lokhande, 2014).

  • Photophysical Studies and DFT Analysis : The work by Rana and Chaudhary (2021) involves spectroscopic, X-ray, and DFT studies of prototropic tautomerism in indazole derivatives. These studies are crucial for understanding the electronic and structural properties of compounds like 2,3-Dimethyl-2H-indazole-5-carbaldehyde (Rana & Chaudhary, 2021).

  • Hydrogen Bonding and Molecular Transformations : Shainyan and Sigalov (2021) discuss hydrogen bonding-assisted transformations in cyclic chalcones, which are chemically similar to 2,3-Dimethyl-2H-indazole-5-carbaldehyde. Their findings contribute to the broader understanding of molecular interactions and stability in such compounds (Shainyan & Sigalov, 2021).

Safety and Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and storing locked up (P405) .

Future Directions

The synthesis of 2H-indazoles, including 2,3-Dimethyl-2H-indazole-5-carbaldehyde, is a topic of ongoing research. Recent strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Future research may focus on improving the yield and reducing the formation of byproducts .

properties

IUPAC Name

2,3-dimethylindazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-9-5-8(6-13)3-4-10(9)11-12(7)2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMZVEOGXUEVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401273258
Record name 2,3-Dimethyl-2H-indazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-2H-indazole-5-carbaldehyde

CAS RN

1234615-83-8
Record name 2,3-Dimethyl-2H-indazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234615-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-2H-indazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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